molecular formula C32H32BF4NO4 B12291437 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate

Cat. No.: B12291437
M. Wt: 581.4 g/mol
InChI Key: GLOGMOOUAAIASZ-UHFFFAOYSA-N
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Description

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate is a robust acridinium-based photocatalyst. It is known for its higher chemical stability and attenuated redox potential, making it an alternative to transition-metal-based photocatalysts . This compound is used in various photoredox catalysis applications, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate involves the reaction of acridine derivatives with mesityl and phenyl groups under specific conditions. The reaction typically requires a strong acid catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, the compound can form various oxidized derivatives .

Scientific Research Applications

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate involves its role as a photocatalyst. Upon exposure to light, the compound undergoes photoexcitation, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as oxidation and reduction . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate is unique due to its combination of mesityl and phenyl groups, which provide higher chemical stability and attenuated redox potential. This makes it a versatile and efficient photocatalyst for various applications .

Properties

Molecular Formula

C32H32BF4NO4

Molecular Weight

581.4 g/mol

IUPAC Name

1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate

InChI

InChI=1S/C32H32NO4.BF4/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3,4)5/h8-18H,1-7H3;/q+1;-1

InChI Key

GLOGMOOUAAIASZ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC=CC=C5)OC)OC)C

Origin of Product

United States

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